molecular formula C15H16BrF3N6 B2972867 5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine CAS No. 2034537-54-5

5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B2972867
CAS No.: 2034537-54-5
M. Wt: 417.234
InChI Key: FWUQECYJEIDMPD-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H16BrF3N6 and its molecular weight is 417.234. The purity is usually 95%.
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Scientific Research Applications

Synthesis Pathways and Chemical Transformations

Research into the chemical properties and synthesis pathways of pyrimidine derivatives, including compounds similar to 5-Bromo-N-(1-(2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-Yl)Piperidin-4-Yl)Pyrimidin-2-Amine, has been extensive. These studies focus on the development of novel synthesis methods for pyrimidine and related heterocyclic compounds. For instance, the cine-amination of 4-substituted-5-bromopyrimidines has been investigated, showing that the conversion into corresponding 4-substituted-6-aminopyrimidines can proceed via an SN(ANRORC) mechanism. This research highlights the versatility of pyrimidine derivatives in chemical synthesis and their potential as intermediates in the production of various pharmaceuticals (Rasmussen et al., 1978).

Development of Heterocyclic Chemistry

Further studies have contributed to the field of heterocyclic chemistry by exploring new routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives and investigating the regioselectivity of reactions involving pyrimidine derivatives. These research efforts have led to the creation of intermediates useful in the synthesis of a wide range of compounds, demonstrating the broad applicability of pyrimidine chemistry in developing new therapeutic agents and materials (Rahimizadeh et al., 2007).

Applications in Drug Discovery

The exploration of pyrimidine derivatives extends into drug discovery, where these compounds have been synthesized and evaluated for various biological activities. Notably, derivatives similar to this compound have been designed, synthesized, and assessed as potential inhibitors of enzymes such as 15-lipoxygenase. This highlights the potential of pyrimidine derivatives in the development of new therapeutic agents targeting specific biological pathways (Asghari et al., 2015).

Novel Anticancer Agents

Research into novel amide functionalized pyrido[2,3-d]pyrimidine derivatives has also been conducted, with some compounds showing potent anticancer activity against various human cancer cell lines. This demonstrates the significant potential of pyrimidine derivatives in cancer research and the development of new oncology treatments (Abba et al., 2021).

Properties

IUPAC Name

5-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrF3N6/c1-9-22-12(15(17,18)19)6-13(23-9)25-4-2-11(3-5-25)24-14-20-7-10(16)8-21-14/h6-8,11H,2-5H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQECYJEIDMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=C(C=N3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.